4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid
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Overview
Description
4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a 2-methylpropyl group and a prop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and advanced purification techniques, such as chromatography, are also employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Ibuprofen: A well-known non-steroidal anti-inflammatory drug with a similar carboxylic acid functional group.
Ketoprofen: Another anti-inflammatory agent with structural similarities.
Flurbiprofen: Shares the piperidine ring structure and is used for its analgesic properties
Uniqueness: 4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(2-methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-11(15)14-7-5-13(6-8-14,12(16)17)9-10(2)3/h4,10H,1,5-9H2,2-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRHYPWHJFQKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C(=O)C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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